![molecular formula C14H12N4O B5565746 N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)

N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine often involves the reaction of naphthyl derivatives with amino components. For example, Kóczán et al. (2001) described the synthesis of a fluorescent analogue through the reaction of 1-naphthoyl-glycine with triethyl orthoformate, showcasing a methodology that could be adapted for synthesizing this compound (Kóczán et al., 2001).

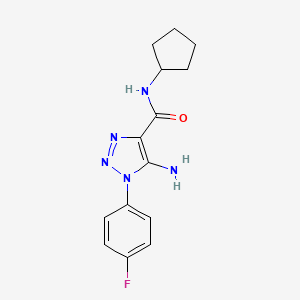

Molecular Structure Analysis

Molecular structure characterization often involves spectroscopic techniques such as NMR, as demonstrated by Berk et al. (2001), who elucidated the structures and physical properties of similar compounds through IR, 1H NMR, mass spectroscopy, and elemental analysis. This approach provides insight into the molecular geometry, electronic distribution, and potential reactive sites of the compound (Berk et al., 2001).

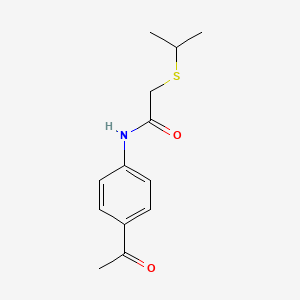

Chemical Reactions and Properties

The chemical reactivity of Schiff bases, including this compound, often involves their condensation reactions, coordination to metal ions, and participation in cycloaddition reactions. For instance, Sancak et al. (2007) explored the coordination chemistry of a related Schiff base with Cu(II), Ni(II), and Fe(II), highlighting the potential for forming complex structures and elucidating the coordination modes and geometrical structures of the complexes (Sancak et al., 2007).

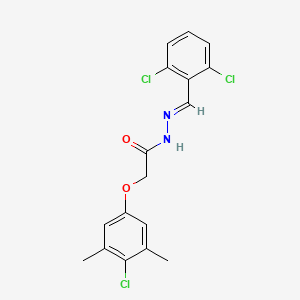

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, provide essential information for understanding the material characteristics of Schiff bases. Odabaşoǧlu et al. (2003) detailed the crystal structure of related compounds, emphasizing the role of intermolecular interactions in defining the crystal packing and stability (Odabaşoǧlu et al., 2003).

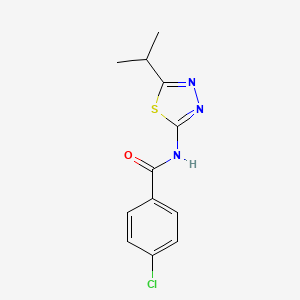

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, oxidizing and reducing agents, and other chemical species, are crucial for the application and handling of Schiff bases. Studies like that of Sheverdov et al. (2018) offer insights into the reactivity of similar compounds, providing a foundation for understanding the chemical behavior of this compound (Sheverdov et al., 2018).

Scientific Research Applications

Fluorescent Probes Development

Researchers have synthesized compounds related to "N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine" for the development of fluorescent probes. These compounds exhibit intense and pH-sensitive emission bands, making them useful for monitoring cellular compartments with different pH levels. A study described the synthesis and characterization of a fluorescent analogue, highlighting its potential in biological applications due to its stable and distinctive fluorescence properties in aqueous solutions Kóczán et al., 2001.

Histochemical Techniques

In histochemistry, derivatives of naphthyl compounds have been utilized as new reagents for the demonstration of tissue oxidase, indicating their significance in medical diagnostics and research. A specific study explored the use of complex naphthols and methylene compounds, highlighting their utility in demonstrating tissue oxidase activity. These compounds contribute to the development of new histochemical techniques due to their stability and capacity to produce permanent preparations Burstone, 1959.

properties

IUPAC Name |

(E)-1-(2-methoxynaphthalen-1-yl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-19-14-7-6-11-4-2-3-5-12(11)13(14)8-17-18-9-15-16-10-18/h2-10H,1H3/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFJUQDDZCSZKJ-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198172 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)

![2-(acetylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5565694.png)

![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)

![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)